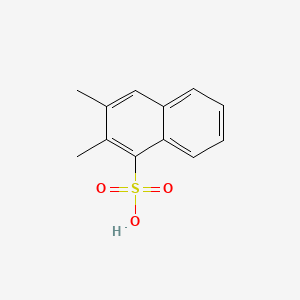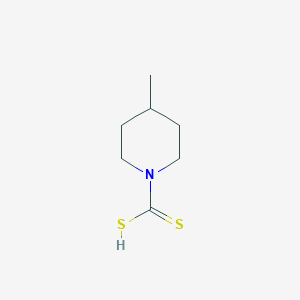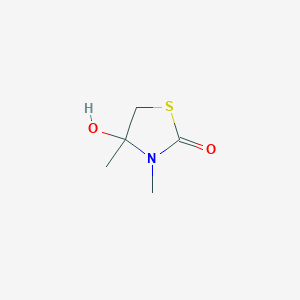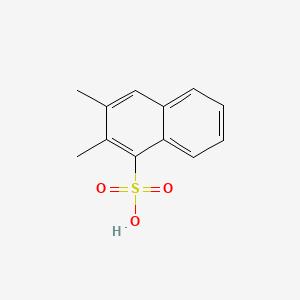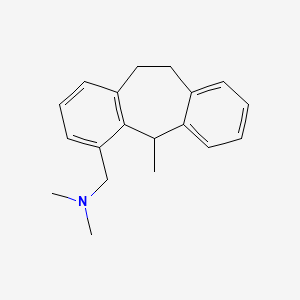
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine is a chemical compound with the molecular formula C19H23N It is a derivative of dibenzo[a,d]cycloheptene, a structure characterized by a seven-membered ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine typically involves the photoamination of 5-alkoxy- and 5-hydroxy-5H-dibenzo[a,d]cycloheptenes. This process includes the irradiation of these derivatives with alkylamines in the presence of p-dicyanobenzene, leading to the formation of 5-substituted 10-alkylamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptenes. These intermediates are then treated with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines.
Scientific Research Applications
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dibromo-10,11-dihydrodibenzo[a,d]cycloheptene-5-one
- 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium
Uniqueness
10,11-Dihydro-N,N,5-trimethyl-5H-dibenzo(a,d)cycloheptene-4-methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
36065-49-3 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methyl-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C19H23N/c1-14-18-10-5-4-7-15(18)11-12-16-8-6-9-17(19(14)16)13-20(2)3/h4-10,14H,11-13H2,1-3H3 |
InChI Key |
LJQSXHWBRMQHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCC3=C1C(=CC=C3)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)

![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)

![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)


